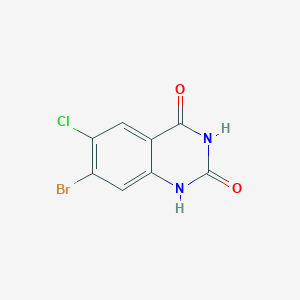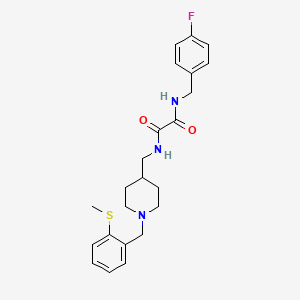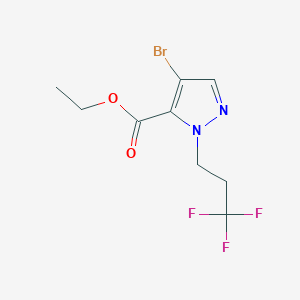
ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H10BrF3N2O2. This compound is part of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of bromine and trifluoropropyl groups makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the brominated pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base like potassium carbonate.
Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrazole ring or the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Substituted Pyrazoles: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids: From hydrolysis of the ester group.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学研究应用
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trifluoropropyl group, making it less lipophilic.
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid form, which is more polar and less lipophilic.
Uniqueness
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the bromine and trifluoropropyl groups, which confer distinct chemical properties such as enhanced reactivity and lipophilicity. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
属性
IUPAC Name |
ethyl 4-bromo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-2-17-8(16)7-6(10)5-14-15(7)4-3-9(11,12)13/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORRUXXHUOMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
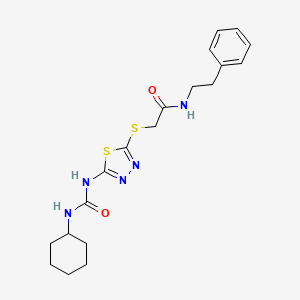
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

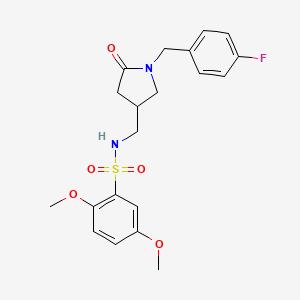
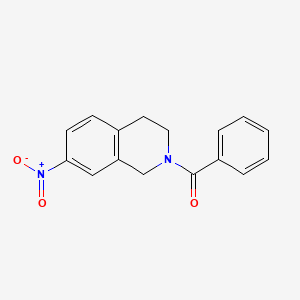

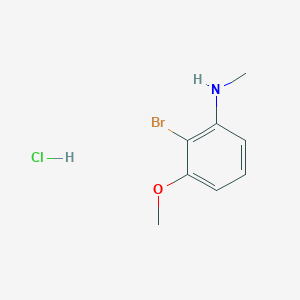
![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)
![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)
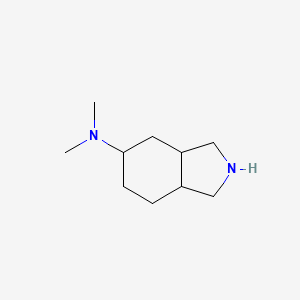
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]thiophene-3-carboxamide](/img/structure/B2642001.png)
![2-benzyl-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2642003.png)
